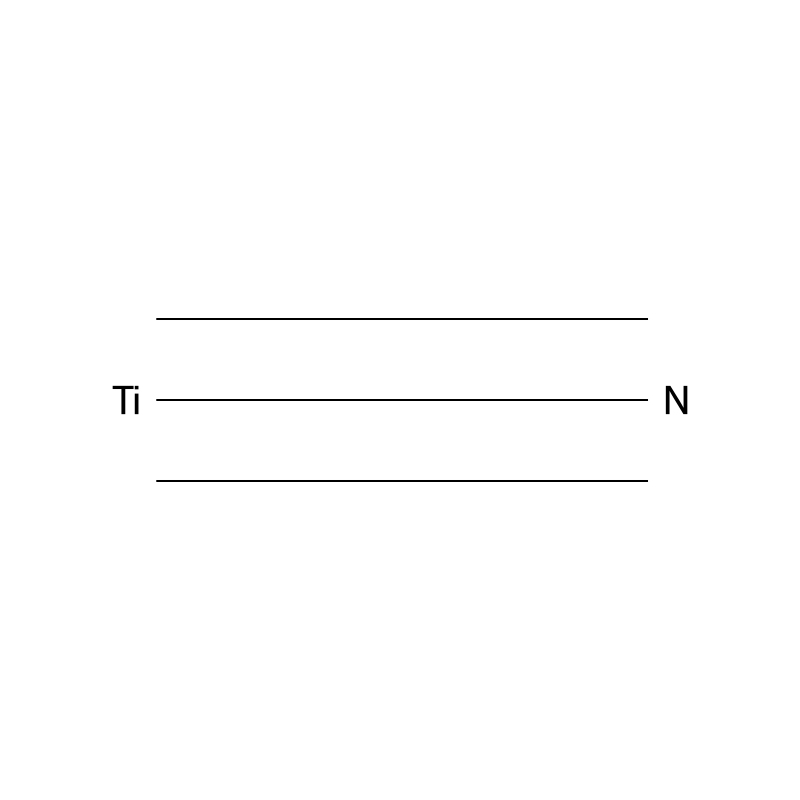

Titanium nitride

NTi

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

NTi

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biocompatible coatings for medical implants:

Due to its biocompatibility, excellent wear resistance, and corrosion resistance, TiN is widely explored as a coating material for medical implants, including artificial joints, dental prostheses, and cardiovascular stents []. Research focuses on optimizing coating techniques and evaluating TiN's long-term performance in the body, aiming to improve implant durability and reduce wear debris generation [].

Catalysts for energy conversion and environmental remediation:

TiN nanoparticles exhibit remarkable catalytic properties, making them valuable in various energy conversion and environmental remediation processes. Research explores their potential in:

- Fuel cells: TiN nanoparticles as catalysts for the hydrogen evolution reaction, a critical step in hydrogen fuel cell technology [].

- Solar energy conversion: TiN-based photocatalysts for water splitting to generate hydrogen fuel or for degrading environmental pollutants [].

- Electrochemical sensors: TiN-modified electrodes for sensitive and selective detection of various environmental contaminants [].

Plasmonic applications for light manipulation:

TiN exhibits unique plasmonic properties, meaning it can interact with light in specific ways. This characteristic makes it a promising candidate for various light-based applications, including:

- Surface-enhanced Raman spectroscopy (SERS): TiN SERS substrates for ultrasensitive detection of molecules and biomolecules [].

- Metamaterials: Tailoring the structure of TiN nanostructures to achieve specific optical properties for light manipulation and potential applications in solar cells and optoelectronics [].

Other research areas:

Beyond the mentioned applications, TiN is also explored in various other scientific research fields, including:

- Tribological studies: Investigating TiN's wear and friction properties for various industrial applications.

- Superconductivity: Exploring the potential of TiN under specific conditions to exhibit superconductivity, a phenomenon with significant technological implications.

Titanium nitride is a binary compound composed of titanium and nitrogen, represented by the chemical formula TiN. It is characterized by a face-centered cubic crystal structure similar to that of sodium chloride. This compound exhibits a distinctive golden color when used as a coating, making it visually appealing for various applications. With a high melting point of approximately 2947 °C and remarkable hardness (Vickers hardness between 1800 to 2100), titanium nitride is known for its durability and resistance to wear, corrosion, and high temperatures .

- Direct Reaction: Titanium metal reacts with nitrogen gas at elevated temperatures to form titanium nitride.

- Carbothermal Reduction: Titanium oxide is heated with carbon powder in the presence of nitrogen, leading to the formation of titanium nitride .

- Chemical Vapor Deposition: In this method, titanium tetrachloride is reacted with hydrogen and nitrogen at high temperatures to produce titanium nitride films .

These reactions are typically irreversible and involve the formation of TiN from its elemental constituents.

Titanium nitride is recognized for its biocompatibility, meaning it does not induce adverse biological reactions when in contact with body fluids or tissues. This property makes it suitable for use in medical implants and bioelectronic devices, where it can coat electrodes without corroding or reacting negatively within the biological environment . Its stability in biological settings enhances its appeal for applications in biomedical engineering.

Several synthesis methods are employed to produce titanium nitride:

- Physical Vapor Deposition (PVD):

- Involves vaporizing titanium metal in a nitrogen plasma under low pressure.

- A thin film of titanium nitride is deposited on substrates heated between 200-500 °C.

- Chemical Vapor Deposition (CVD):

- Utilizes titanium tetrachloride, hydrogen, and nitrogen at temperatures exceeding 1000 °C.

- Produces thicker films compared to PVD but requires more energy.

- Self-Propagating High-Temperature Synthesis:

- Carbothermal Reduction:

These methods vary in complexity, cost, and the properties of the resulting titanium nitride.

Titanium nitride has diverse applications across various industries:

- Coatings: Used as a hard coating for cutting tools and other industrial equipment due to its wear resistance.

- Bioelectronics: Coats electrodes in medical devices, ensuring corrosion resistance in biological environments.

- Plastic Packaging: Enhances barrier properties in packaging materials, extending shelf life by providing antimicrobial characteristics .

- Superconductors: Exhibits superconducting properties at cryogenic temperatures, making it valuable in electronic applications .

- Catalysts: Acts as a protective layer in photocatalytic systems for water-splitting reactions .

Research into the interactions of titanium nitride with various materials has revealed its effectiveness in stabilizing interfaces in catalytic systems. For instance, studies have shown that ultrathin films of crystalline titanium nitride can prevent atomic diffusion between reactive materials during fabrication processes, thereby enhancing the stability and performance of photocathodes used in solar energy applications . These interactions underscore its utility beyond mere structural applications.

Titanium nitride shares similarities with several other compounds, particularly those involving transition metals and nitrides. Below is a comparison highlighting its uniqueness:

| Compound | Characteristics | Unique Features |

|---|---|---|

| Zirconium Nitride | Similar hardness and thermal stability | Often used in similar applications but less biocompatible than titanium nitride. |

| Aluminum Nitride | Excellent thermal conductivity | More brittle compared to titanium nitride; used primarily in electronic substrates. |

| Silicon Nitride | High strength and thermal shock resistance | Typically used in ceramics; less chemically stable than titanium nitride. |

| Hafnium Nitride | High melting point and hardness | Less common; primarily researched for semiconductor applications. |

Titanium nitride stands out due to its combination of mechanical strength, biocompatibility, and versatility across various industrial sectors.

| Technique | Process Temperature (°C) | Deposition Rate | Film Properties | Key Parameters | Typical Applications |

|---|---|---|---|---|---|

| Magnetron Sputtering | RT - 600 | Medium (5-20 nm/min) | Good uniformity, controllable stoichiometry | N₂/Ar ratio, substrate bias, target-substrate distance | Microelectronics, decorative coatings |

| Cathodic Arc Deposition | 400 - 600 | High (10-100 nm/min) | High density, excellent adhesion | Arc current, N₂ pressure, substrate bias | Cutting tools, wear-resistant coatings |

| Pulsed Laser Deposition (PLD) | 400 - 800 | Low to Medium (1-10 nm/min) | Good crystallinity, fewer droplets at higher substrate temperature | Laser energy, N₂ pressure, target-substrate distance | Research, specialized thin films |

Magnetron Sputtering

Magnetron sputtering represents one of the most widely employed techniques for titanium nitride film deposition due to its versatility and excellent control over film properties [6]. In this process, a titanium target is bombarded with energetic ions, typically argon, causing titanium atoms to be ejected and subsequently react with nitrogen to form titanium nitride on the substrate surface [18]. The magnetic field confines the plasma near the target surface, enhancing ionization efficiency and deposition rates [6] [18].

The crystalline structure and mechanical properties of titanium nitride films produced by magnetron sputtering are significantly influenced by process parameters such as nitrogen consumption and discharge current density [6]. Research has demonstrated that increasing the current density leads to texturing of crystals parallel to the (111) plane, resulting in substantially improved hardness and modulus of normal elasticity [6]. The nitrogen flow rate critically affects the transition from metallic titanium to titanium nitride formation, with studies identifying a threshold of approximately 1.9 standard cubic centimeters per minute for the formation of stoichiometric titanium nitride with cubic crystal structure [24].

The substrate temperature during magnetron sputtering plays a crucial role in determining film quality, with temperatures ranging from room temperature to 600°C [18] [23]. Higher substrate temperatures generally promote better crystallinity and denser films, though recent research has shown that plasmonic properties of titanium nitride can be effectively tuned even without intentional substrate heating by controlling other deposition parameters [23]. The nitrogen-to-argon flow ratio typically ranges from 0.1 to 0.5, with this parameter directly controlling film stoichiometry and crystal structure [18] [24].

Cathodic Arc Deposition

Cathodic arc deposition is distinguished by its ability to produce exceptionally dense and well-adhered titanium nitride coatings, making it particularly valuable for applications requiring superior mechanical properties [7]. This technique utilizes a high-current, low-voltage arc that generates highly ionized plasma from a titanium cathode, with the resulting titanium ions reacting with nitrogen to form titanium nitride films [7] [12].

The process parameters for cathodic arc deposition significantly influence the resulting film characteristics. Arc currents typically range from 50 to 200 amperes, with substrate bias voltages between 20 and 200 volts [7]. The nitrogen partial pressure, usually maintained between 0.1 and 1.0 pascals, determines the stoichiometry and phase formation of the titanium nitride film [7]. Substrate temperatures between 200 and 600°C affect crystallinity, grain size, and film density, while the target-substrate distance (10-30 centimeters) controls macroparticle incorporation and uniformity [7].

Research on multilayered and nanolayered hard nitride thin films has demonstrated that cathodic arc evaporation can successfully deposit titanium nitride-based multilayer coatings with periods ranging from 7 to 200 nanometers [7]. For lower periods (multilayered coatings), face-centered cubic structures derived from each nitride are observed, while only superlattice structures are found in nanoscale layered films [7]. This technique achieves precise control of nanoscaled hard films through simple geometrical calculations, verified by X-ray diffraction and transmission electron microscopy [7].

A notable advantage of cathodic arc deposition is its high deposition rate, typically 10-100 nanometers per minute, which is significantly faster than other PVD techniques [7]. However, the process also generates macroparticles that can incorporate into the film, potentially affecting surface roughness and performance in certain applications [7] [12].

Pulsed Laser Deposition (PLD)

Pulsed laser deposition represents a specialized PVD technique for titanium nitride synthesis, wherein a high-power laser beam ablates a titanium target in a nitrogen environment to generate the atomic flux necessary for film formation [8]. This method offers precise control over film thickness and composition, making it particularly valuable for research applications and specialized thin films [8] [12].

Studies have demonstrated successful titanium nitride thin film deposition on silicon substrates using 1064 nanometer pulsed neodymium-doped yttrium aluminum garnet lasers [8]. Spectroscopic analysis of the plasma emission during deposition confirms the presence of atomic titanium and nitrogen, which serve as the precursors for titanium nitride formation [8]. The laser energy density, typically ranging from 1 to 10 joules per square centimeter, significantly influences the ablation rate and particulate formation [8].

Research findings indicate that the morphology and quality of titanium nitride films produced by pulsed laser deposition are highly dependent on process parameters [8]. Films grown at different laser pulse energies show an increase in the number and size of deposited droplets and clusters with increasing laser energy [8]. Conversely, increasing the substrate temperature results in a decrease in cluster and droplet size, improving film quality [8]. The nitrogen pressure during deposition directly affects the titanium-to-silicon ratio, with lower pressures resulting in higher titanium content [8].

The pulse duration (typically 5-30 nanoseconds) and repetition rate (1-50 hertz) influence plasma dynamics and deposition rate, respectively [8]. Post-deposition annealing has been shown to enhance the crystallinity of titanium nitride films produced by pulsed laser deposition, offering a means to further optimize film properties [8]. While pulsed laser deposition typically operates at lower deposition rates compared to other PVD techniques, it offers exceptional control over film composition and structure [8] [12].

Chemical Vapor Deposition (CVD) Approaches

Chemical Vapor Deposition encompasses a family of processes where titanium nitride films are formed through chemical reactions of vapor-phase precursors at the substrate surface [10]. These techniques offer advantages in terms of conformality, step coverage, and the ability to coat complex geometries [10] [11]. The primary CVD approaches for titanium nitride deposition include thermal CVD using titanium tetrachloride precursors and plasma-enhanced CVD, each with distinct characteristics and applications [10] [11].

Table 2: Comparison of Chemical Vapor Deposition (CVD) Techniques for Titanium Nitride

| Technique | Process Temperature (°C) | Precursors | Deposition Rate | Film Properties | Key Parameters | Typical Applications |

|---|---|---|---|---|---|---|

| Thermal CVD with TiCl₄ | 650 - 1400 | TiCl₄ + N₂/NH₃ + H₂ | Medium (5-20 nm/min) | High purity, good crystallinity | Temperature, TiCl₄/N₂ ratio, pressure | Hard coatings, diffusion barriers |

| Plasma-Enhanced CVD (PECVD) | 400 - 700 | TiCl₄/TDMAT + N₂/NH₃ + H₂ | Medium (3-15 nm/min) | Lower temperature, good conformality | Plasma power, pressure, gas flow rates | Microelectronics, barrier layers |

Thermal CVD Using TiCl₄ Precursors

Thermal Chemical Vapor Deposition utilizing titanium tetrachloride (TiCl₄) precursors represents a well-established method for producing high-quality titanium nitride films [10]. In this process, titanium tetrachloride vapor reacts with nitrogen or ammonia at elevated temperatures to form titanium nitride on the substrate surface [10] [14]. Hydrogen is often included as a reducing agent to facilitate the reaction and improve film quality [10] [14].

The kinetics of titanium nitride growth by thermal CVD has been extensively studied, particularly using titanium tetrachloride, hydrogen, and nitrogen as reactants [14]. Research has revealed that the growth rate dependence on titanium tetrachloride input concentration changes from positive to negative order behavior with increasing reactant concentration, and the observed maximum growth rate shifts to higher titanium tetrachloride input concentrations with increasing reaction temperature [14]. For the growth rate, a square root dependence on nitrogen concentration is consistently observed, while the growth rate dependence on hydrogen concentration varies from 0.5 to 1.5 order [14].

A reaction model based on isothermal Langmuir adsorption behavior with mutual displacement on titanium sites at the surface has been proposed to explain the experimental observations [14]. This model consists of quasi-equilibrated gas-phase, adsorption, and surface reactions, with a rate-determining step involving the reaction between an adsorbed TiCl₃ species on a nitrogen site and an adsorbed NH species on a titanium site [14]. This model successfully explains the experimental growth rate data as a function of reactant concentration within the temperature range of 1,000 to 1,273 Kelvin [14].

The CVD process for titanium nitride coating typically involves feeding titanium tetrachloride, nitrogen, and hydrogen into a furnace where they react at elevated temperatures to create titanium nitride, which deposits on surfaces as a coating [10]. Critical to the integrity, proper thickness, and uniformity of the coating is ensuring the accurate delivery of these materials into the furnace [10]. Since titanium tetrachloride exists in liquid form at room temperature, it must be vaporized to properly react with the other gases to ensure consistent results [10].

Research on titanium nitride films grown by CVD from titanium chlorides generated in situ by direct chlorination of titanium metal, with ammonia and hydrogen as carrier gas, has demonstrated that the crystal orientation on polycrystalline materials depends on supersaturation, while the (111) preferred orientation is forced by underlying c-plane sapphire regardless of supersaturation [11]. Low nitrogen-to-titanium ratios in the gas phase lead to low growth rates and dense titanium nitride films with a golden appearance, while high growth rates correspond to brown titanium nitride [11].

Plasma-Enhanced CVD (PECVD)

Plasma-Enhanced Chemical Vapor Deposition represents an advancement over conventional thermal CVD by utilizing plasma to activate chemical reactions at lower temperatures [5] [15]. This approach enables titanium nitride deposition at temperatures typically ranging from 400 to 700°C, significantly lower than those required for thermal CVD [5] [15]. The plasma environment provides energy to break chemical bonds in the precursor molecules, facilitating reactions that would otherwise require much higher thermal energy [5].

The gas-phase mechanistic investigation of titanium nitride deposition by plasma-enhanced CVD has been studied using tetrakis(dimethylamido)titanium (TDMAT) as a single-source precursor, as well as from the reaction of TDMAT with ammonia [5]. Research findings indicate that metallacycle formation and β-hydrogen elimination pathways are the major decomposition mechanisms responsible for the decomposition of TDMAT, with agostic interaction playing a key role in promoting β-hydrogen elimination [5].

Studies have identified the origin of carbon contamination in titanium nitride films produced from TDMAT alone and demonstrated how this contamination is reduced in the presence of ammonia [5]. The ammonia-assisted mechanism proceeds through the formation of a pre-equilibrium complex, with a computed barrier height of 7.3 kilocalories per mole for the initial transamination process, which aligns well with experimental activation energy measurements [5].

Recent research has examined the superconducting properties of titanium nitride deposited via plasma-enhanced atomic layer deposition on both planar and three-dimensional structures [16]. This deposition method achieves consistent uniformity, maintaining sheet resistance above 95% across a 6-inch wafer, which is crucial for large-scale superconducting device fabrication and yield optimization [16]. The planar films reached a critical temperature of 4.35 Kelvin at a thickness of 40 nanometers, comparable to reactive-sputtered titanium nitride [16].

Plasma-enhanced CVD offers several advantages for titanium nitride deposition, including lower process temperatures, good conformality, and the ability to control film composition through plasma parameters [5] [16]. These characteristics make PECVD particularly valuable for microelectronics applications where thermal budget constraints exist and for coating temperature-sensitive substrates [5] [16].

Hybrid and Advanced Deposition Strategies

As demands for specialized titanium nitride films with precise properties continue to grow, researchers have developed hybrid and advanced deposition strategies that offer unprecedented control over film characteristics [19] [22]. These techniques include atomic layer deposition for ultrathin films and reactive sputtering with nitrogen plasma, each providing unique capabilities for specific applications [19] [22].

Atomic Layer Deposition (ALD) for Ultrathin Films

Atomic Layer Deposition represents a specialized form of chemical vapor deposition that enables the growth of ultrathin titanium nitride films with precise thickness control at the atomic scale [17] [19]. This technique is based on sequential, self-limiting surface reactions that allow for exceptional conformality and uniformity, even on high-aspect-ratio structures [17] [19].

The ALD process for titanium nitride typically employs alternating exposures of a titanium precursor (commonly titanium tetrachloride or tetrakis(dimethylamido)titanium) and a nitrogen source (such as ammonia or nitrogen plasma) [17] [19]. Each precursor exposure is followed by a purge step to remove excess reactants and byproducts, ensuring that reactions occur only at the surface [17]. This sequential nature results in a layer-by-layer growth mechanism with precise thickness control [17] [19].

Research on the surface chemistry of titanium nitride ALD using titanium tetrachloride and ammonia has been characterized using X-ray photoelectron spectroscopy [17]. Studies have demonstrated that repeated ALD cycles lead to the buildup of thick films with controlled composition [17]. The growth rate for thermal ALD typically ranges from 0.02 to 0.06 nanometers per cycle, while plasma-enhanced ALD achieves slightly higher rates of 0.03 to 0.08 nanometers per cycle [19] [22].

Table 4: Process Parameters for Atomic Layer Deposition (ALD) of Ultrathin Titanium Nitride Films

| Parameter | Thermal ALD | Plasma-Enhanced ALD |

|---|---|---|

| Precursor Type | TiCl₄, TDMAT | TiCl₄, TDMAT |

| Nitrogen Source | NH₃ | N₂/H₂ or NH₃ plasma |

| Deposition Temperature | 300-450°C | 200-400°C |

| Pulse Time (Ti precursor) | 0.1-0.5 s | 0.1-0.5 s |

| Purge Time | 5-15 s | 5-10 s |

| Pulse Time (N source) | 1-5 s | 5-30 s |

| Purge Time | 5-15 s | 5-10 s |

| Growth Rate | 0.02-0.06 nm/cycle | 0.03-0.08 nm/cycle |

| Film Thickness Range | 1-100 nm | 1-100 nm |

Recent advancements in ALD technology have demonstrated alternative surface reaction routes to decrease the resistivity of titanium nitride films [19]. Conventional titanium nitride ALD using titanium tetrachloride and ammonia results in increased resistivity at lower process temperatures due to remaining chlorine impurities [19]. Research has shown that introducing hydrogen sulfide after the titanium tetrachloride pulse to form titanium sulfide, which is subsequently transformed to titanium nitride by ammonia, can reduce resistivity by over 20% at given growth temperatures [19]. This improvement is attributed to substantially reduced chlorine impurity levels (approximately 1%) in the resulting titanium nitride film [19].

The fabrication of ultrathin suspended membranes from ALD films has been demonstrated, with thicknesses as low as 4 nanometers and lateral dimensions up to 20 x 1000 micrometers [22]. This novel fabrication process utilizes a silicon nitride membrane as support for a sacrificial polymer layer and an ultrathin ALD film [22]. The high chemical selectivity between ALD-grown transition metal nitrides and oxides and the sacrificial polymer enables the release of ultrathin films without damage [22]. Electrically conductive titanium nitride membranes produced by this method show approximately 14% higher electron transparency than silicon nitride of the same thickness, making them ideal supports for electron and photon characterization techniques [22].

Reactive Sputtering with Nitrogen Plasma

Reactive sputtering with nitrogen plasma represents a hybrid deposition strategy that combines elements of physical vapor deposition with reactive gas processing to produce titanium nitride films with tailored properties [18] [23]. In this technique, a titanium target is sputtered in the presence of a nitrogen plasma, allowing for direct reaction between titanium atoms and activated nitrogen species to form titanium nitride on the substrate [18] [23].

Research has investigated the effect of reactive gas feeding parameters in magnetron sputtering on the microstructural development of titanium nitride thin films [18]. Studies have employed various feeding configurations for the nitrogen gas, with the gas distributed through a ring positioned above the titanium target at different distances [18]. These different configurations result in varying gas distribution patterns and levels of gas warming prior to entering the sputtering chamber, which alters the sputtering reaction and phase formation of titanium nitride [18].

Table 3: Key Parameters in Reactive Sputtering with Nitrogen Plasma for Titanium Nitride

| Parameter | Typical Range | Effect on Film Properties |

|---|---|---|

| N₂/Ar Flow Ratio | 0.1 - 0.5 | Controls stoichiometry and crystal structure |

| Substrate Temperature | RT - 600°C | Affects crystallinity, grain size, and film density |

| Substrate Bias Voltage | 0 - 200 V | Influences film stress, density, and orientation |

| Target-Substrate Distance | 5 - 15 cm | Affects deposition rate and uniformity |

| Sputtering Power | 100 - 500 W | Controls deposition rate and energy of sputtered atoms |

| Chamber Pressure | 0.1 - 1.0 Pa | Influences mean free path and film microstructure |

X-ray diffraction and scanning electron microscopy studies have revealed that the lattice parameter of titanium nitride films is significantly affected by the nitrogen feeding configuration and substrate temperature [18]. For certain nitrogen feeding configurations, particularly when nitrogen enters the deposition chamber at the middle of the chamber, the lattice parameter of titanium nitride film is not affected by substrate temperatures ranging from room temperature to 400°C [18]. This finding has practical implications, suggesting that altering the gas feeding technique can help reduce variations in film structure caused by uneven substrate temperature distribution, which is particularly valuable for large-scale production [18].

Recent research has focused on optimizing the plasmonic properties of titanium nitride films deposited by magnetron sputtering without intentional substrate heating [23]. By influencing the details of the deposition process and the resulting films' stoichiometry and microstructure, researchers have demonstrated that plasmonic properties can be efficiently tuned even at room temperature [23]. The reported films exhibit maximal values of the plasmonic Figure of Merit ranging from 0.8 to 2.6, with the best sample characterized by a Figure of Merit of 2.1 at both 700 and 1550 nanometers [23]. These results are particularly noteworthy considering the films' polycrystallinity and deposition at room temperature onto a non-matched substrate [23].

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 15 of 49 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 34 of 49 companies with hazard statement code(s):;

H228 (100%): Flammable solid [Danger Flammable solids];

H315 (32.35%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (32.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

11116-16-8